molecular formula C11H14F3N3 B1465822 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine CAS No. 1271707-10-8

1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine

Cat. No.: B1465822
CAS No.: 1271707-10-8
M. Wt: 245.24 g/mol
InChI Key: QVHOCLHCFGAPHJ-UHFFFAOYSA-N
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Description

1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine is a useful research compound. Its molecular formula is C11H14F3N3 and its molecular weight is 245.24 g/mol. The purity is usually 95%.
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Biological Activity

1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in research, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a trifluoromethyl group attached to a pyridine ring, linked to a piperidine ring. The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and biological activity, enhancing its binding affinity to various biological targets .

Molecular Formula:

  • Molecular Weight : 245.249 g/mol
  • SMILES : N[C@@H]1CCN(CC1)C2=C(C=CN=C2C(F)(F)F)C(=N)N

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with specific receptors or enzymes, potentially acting as a ligand. The trifluoromethyl group enhances the compound's interaction with biological targets, which may modulate various signaling pathways .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further pharmacological investigation.

Anticancer Potential : The compound has been studied for its potential anticancer effects. Compounds with similar structures have shown cytotoxicity in various cancer cell lines, indicating that this compound may also exhibit similar properties .

Ligand Properties : Its structural characteristics allow it to function as a ligand in biochemical assays, which can provide insights into its interactions with specific molecular targets .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural DifferencesBiological Activity
1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-aminePyrrolidine instead of piperidineAntimicrobial and anticancer activities reported
1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-4-amineAmine group at the 4-positionPotentially different receptor interactions
1-(5-(Trifluoromethyl)phenyl)-piperidineDifferent aromatic substitutionVaries in potency and selectivity

This comparison highlights how minor structural variations can lead to significant differences in biological activity and pharmacological profiles.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights applicable to this compound:

  • Cytotoxicity Studies : Research has shown that compounds with trifluoromethyl groups often exhibit enhanced cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts. For example, derivatives with similar structural motifs demonstrated varying degrees of efficacy in inhibiting tumor growth in vitro and in vivo models .
  • Mechanistic Insights : Studies on related piperidine derivatives have revealed that modifications in structure can significantly alter their binding affinities and mechanisms of action, suggesting that further exploration of this compound could yield valuable insights into its pharmacological potential .

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the potential of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine in cancer treatment. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective against various cancer types. For instance, compounds with similar structures have demonstrated cytotoxicity and apoptosis induction in hypopharyngeal tumor cell models, suggesting that this compound may also exhibit anticancer activity through similar mechanisms .

Case Study:
A study focused on piperidine derivatives showed that certain structural modifications could lead to enhanced cytotoxic effects against cancer cells. The incorporation of trifluoromethyl groups was particularly noted for improving binding affinity to target proteins involved in tumor growth .

TRPV1 Receptor Modulation

The transient receptor potential vanilloid 1 (TRPV1) receptor is a target for developing antitussive drugs. Research has indicated that compounds structurally related to this compound can act as antagonists to the TRPV1 receptor, potentially providing relief from cough without the side effects associated with traditional antitussive medications like codeine .

Mechanism of Action:
The compound's ability to inhibit the TRPV1 receptor was demonstrated through in vitro studies, where it showed significant antagonistic effects against capsaicin-induced activation of the receptor. The pharmacokinetic profile indicated effective plasma exposure levels that correlate with its antitussive efficacy .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The trifluoromethyl group enhances lipophilicity, which can improve cellular uptake and binding affinity to biological targets. Studies suggest that modifications in the piperidine and pyridine rings can further optimize its therapeutic potential.

Structural Feature Impact on Activity
Trifluoromethyl GroupIncreases lipophilicity and binding affinity
Piperidine RingEssential for receptor modulation
Pyridine SubstituentsInfluence selectivity towards biological targets

Properties

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3/c12-11(13,14)8-3-4-10(16-6-8)17-5-1-2-9(15)7-17/h3-4,6,9H,1-2,5,7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHOCLHCFGAPHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.